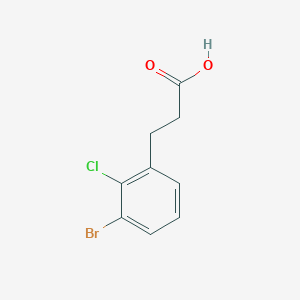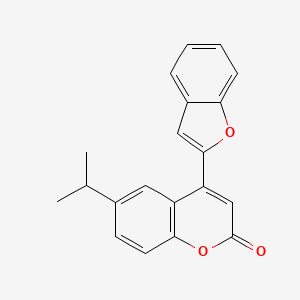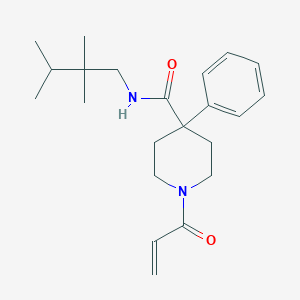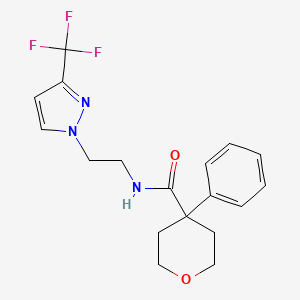
3-(3-Bromo-2-chlorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-2-chlorophenyl)propanoic acid is an organic compound with the CAS Number: 1261816-05-0 . It has a molecular weight of 263.52 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular formula of 3-(3-Bromo-2-chlorophenyl)propanoic acid is C9H8BrClO2 . This indicates that the molecule is composed of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
3-(3-Bromo-2-chlorophenyl)propanoic acid has a molecular weight of 263.51562 . It is typically stored at room temperature and appears as a solid .科学的研究の応用
Synthesis of Cyclohexylamine Salts
3-(3-Bromo-2-chlorophenyl)propanoic acid: is used to create cyclohexylamine salts . These salts are valuable in early discovery research as part of a collection of rare and unique chemicals. They serve as intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Building Blocks for Organic Synthesis
This compound acts as an organic building block, particularly in the synthesis of beta-substituted acrylates . These acrylates are essential in creating polymers with specific properties for industrial applications, such as adhesives, coatings, and superabsorbent materials.
Synthesis of Monoisomeric Phthalocyanines
The compound is instrumental in synthesizing and characterizing monoisomeric 1,8,15,22-substituted phthalocyanines . These phthalocyanines are significant in creating dyes, pigments, and materials for photovoltaic cells due to their stability and electronic properties.
Creation of Phthalocyanine-Fullerene Dyads
3-(3-Bromo-2-chlorophenyl)propanoic acid: is also used in the creation of phthalocyanine-fullerene dyads . These dyads are studied for their potential in organic solar cells and as components in molecular electronics.
Safety and Hazards
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting potential effects at the molecular and cellular levels .
特性
IUPAC Name |
3-(3-bromo-2-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-3H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZWQWZPVGALCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-2-chlorophenyl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2930072.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2930075.png)
![Methyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2930076.png)
![6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2930078.png)
![5-(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[3-(2-furyl)propyl]pentanamide](/img/structure/B2930079.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2930088.png)





